mono-O-carboxymethyl glucose
Overview
Description
Mono-O-carboxymethyl glucose is a derivative of glucose where a carboxymethyl group is attached to one of the hydroxyl groups of the glucose molecule. This modification enhances the solubility and reactivity of the glucose molecule, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mono-O-carboxymethyl glucose can be synthesized through the carboxymethylation of glucose. This process typically involves the reaction of glucose with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective carboxymethylation of the glucose molecule.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where glucose is reacted with chloroacetic acid and sodium hydroxide. The reaction mixture is then purified to remove any unreacted starting materials and by-products, resulting in a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Mono-O-carboxymethyl glucose undergoes several types of chemical reactions, including:
Oxidation: The carboxymethyl group can be further oxidized to form carboxylic acids.
Reduction: The carboxymethyl group can be reduced to form hydroxymethyl derivatives.
Substitution: The carboxymethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carboxymethyl group under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Scientific Research Applications
Mono-O-carboxymethyl glucose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Employed in the production of biodegradable polymers and as a thickening agent in various products.
Mechanism of Action
Mono-O-carboxymethyl glucose can be compared with other carboxymethyl derivatives of glucose, such as di-O-carboxymethyl glucose and tri-O-carboxymethyl glucose. The primary difference lies in the number of carboxymethyl groups attached to the glucose molecule, which affects their solubility, reactivity, and applications. This compound is unique in its selective modification, making it suitable for specific applications where higher degrees of substitution may not be desirable.
Comparison with Similar Compounds
- Di-O-carboxymethyl glucose
- Tri-O-carboxymethyl glucose
- Carboxymethyl cellulose
Properties
IUPAC Name |
2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8/c9-1-4(11)7(14)8(15)5(2-10)16-3-6(12)13/h2,4-5,7-9,11,14-15H,1,3H2,(H,12,13)/t4-,5+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDDFPVVVTYLKI-IXROVEORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)OCC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)OCC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306963 | |
Record name | 2-O-(Carboxymethyl)-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95350-40-6 | |
Record name | 2-O-(Carboxymethyl)-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95350-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-O-(Carboxymethyl)-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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